molecular formula C15H17N3 B1281645 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile CAS No. 86945-27-9

1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile

Cat. No. B1281645
CAS RN: 86945-27-9
M. Wt: 239.32 g/mol
InChI Key: NSYOUQLPFSKISU-UHFFFAOYSA-N
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Description

The compound 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile is a piperidine derivative, which is a class of organic compounds containing a piperidine functional group, a nitrogen-containing six-membered ring. Piperidine derivatives are of significant interest in medicinal chemistry due to their biological activities and their presence in various pharmaceutical agents.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps and the introduction of various functional groups to enhance their biological activity. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and substituents such as alkyl or phenyl groups at specific positions significantly increased the activity of these compounds . Another synthesis approach involved the reaction of cyclic methyl acetals with trimethylsilyl cyanide to yield nitriles, which are key intermediates for further functionalization .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The crystal structure of a related compound, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined, showing that it crystallizes in the monoclinic system with specific unit-cell parameters. The crystal structure provides insights into the three-dimensional arrangement of atoms, which is essential for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their synthesis and modification. The key reactions include the formation of nitriles, which are versatile intermediates that can be further transformed into other functional groups. The reactivity of these compounds is influenced by the substituents present on the piperidine ring and the nature of the nitrogen atom, which can affect the basicity and nucleophilicity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For example, the introduction of a cyano group in the spirocycle of certain piperidine derivatives was found to significantly enhance their affinity for sigma receptors, indicating the importance of specific functional groups in determining the biological activity and selectivity of these molecules .

Scientific Research Applications

Sigma Receptor Ligands

1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile shows potential as a sigma receptor ligand. Studies have shown that compounds with a cyano group in the spirocycle, similar to this chemical structure, exhibit high affinity and selectivity for sigma(1) receptors. These findings are significant as sigma receptors are involved in several physiological processes and are targets for drug development in various conditions including cancer, neurodegenerative diseases, and drug abuse (Maier & Wünsch, 2002).

Catalysis and Organic Synthesis

In organic synthesis, this compound can play a role as a reactant in the creation of complex molecules. For example, it's been used in the synthesis of 2-aminopyrimidinones, demonstrating its utility in multi-component chemical reactions. This kind of application is crucial in medicinal chemistry for synthesizing new compounds (Bararjanian et al., 2010).

Antimicrobial and Antiviral Applications

Studies have also explored the antimicrobial and antiviral potentials of compounds structurally related to 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile. For instance, similar compounds have demonstrated effectiveness against influenza H5N1 virus, highlighting its potential use in antiviral drug development (Abdella et al., 2017).

Cancer Research

In the field of cancer research, derivatives of 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile have been synthesized and evaluated for their anti-proliferative properties. They have shown cytotoxic activity against various cancer cell lines, suggesting their potential in the development of new anticancer therapies (Ahagh et al., 2019).

properties

IUPAC Name

1-benzyl-4-(cyanomethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c16-9-6-15(13-17)7-10-18(11-8-15)12-14-4-2-1-3-5-14/h1-5H,6-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYOUQLPFSKISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC#N)C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511392
Record name 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile

CAS RN

86945-27-9
Record name 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (1-benzyl-piperidin-4-ylidene)-cyano-acetic acid ethyl ester (112.9 g, 0.40 mol) in EtOH (500 ml) and H2O (100 ml), potassium cyanide (64.6 g, 0.99 mol) is added at ambient temperature. The reaction mixture is stirred at 65 C.° for 24 h. After removal of EtOH, H2O is added to the residue. The waster phase is extracted with diethyl ether. The combined extracts are washed with H2O and brine, dried over sodium sulfate and evaporated down to give 77.7 g of 1-benzyl-4-cyanomethyl-piperidine-4-carbonitrile.
Quantity
112.9 g
Type
reactant
Reaction Step One
Quantity
64.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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